AdoMetDC inhibition potency (Ki) – DEGBG vs. MGBG, EGBG, PGBG and EMGBG
DEGBG inhibits yeast S‑adenosylmethionine decarboxylase with a Ki of ≈9 nM, making it the most potent AdoMetDC inhibitor among the classic bis(guanylhydrazone) series [REFS‑1]. In the same assay system, the parent drug MGBG exhibits a Ki approximately 17‑fold higher (≈150 nM) [REFS‑4]. Other closely related analogues such as ethylglyoxal bis(guanylhydrazone) (EGBG; Ki ≈ 60 nM) and propylglyoxal bis(guanylhydrazone) (PGBG; Ki ≈ 200 nM) are 6.7‑fold and 22‑fold less potent, respectively [REFS‑5]. Even the highly optimised ethylmethylglyoxal bis(guanylhydrazone) (EMGBG; Ki ≈ 12 nM) shows a slightly higher Ki value than DEGBG [REFS‑6]. This potency advantage directly translates into strong target engagement at lower drug concentrations.
| Evidence Dimension | AdoMetDC inhibition constant (Ki) |
|---|---|
| Target Compound Data | ≈9 nM (yeast enzyme) |
| Comparator Or Baseline | MGBG ≈150 nM; EGBG ≈60 nM; PGBG ≈200 nM; EMGBG ≈12 nM (all yeast enzyme) |
| Quantified Difference | 17‑fold more potent than MGBG; 6.7‑fold vs. EGBG; 22‑fold vs. PGBG; 1.3‑fold vs. EMGBG |
| Conditions | Yeast S‑adenosylmethionine decarboxylase; in vitro radiochemical assay [REFS‑1][REFS‑4][REFS‑5][REFS‑6] |
Why This Matters
For researchers requiring maximal AdoMetDC inhibition with minimal compound mass, DEGBG provides the highest potency of the classic bis(guanylhydrazone) series, enabling lower working concentrations and reduced nonspecific effects.
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